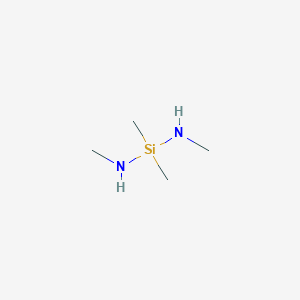
Silanediamine, N,N',1,1-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanediamine, N,N’,1,1-tetramethyl-: is an organosilicon compound with the molecular formula C4H14N2Si. It is a derivative of silanediamine where the nitrogen atoms are substituted with methyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silanediamine, N,N’,1,1-tetramethyl- can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride with dimethylamine in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of silanediamine, N,N’,1,1-tetramethyl- often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure the purity and yield of the product. The final product is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Silanediamine, N,N’,1,1-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxanes and other silicon-containing compounds.
Reduction: It can be reduced under specific conditions to form simpler silicon compounds.
Substitution: The methyl groups on the nitrogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of siloxanes, while substitution reactions can yield a variety of substituted silanediamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silanediamine, N,N’,1,1-tetramethyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also used in the study of silicon-nitrogen chemistry and as a reagent in various organic synthesis reactions.
Biology: In biological research, this compound is used to study the interactions between silicon-containing compounds and biological molecules. It is also used in the development of silicon-based biomaterials.
Industry: In the industrial sector, this compound is used in the production of silicone polymers and resins. It is also used as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of silanediamine, N,N’,1,1-tetramethyl- involves its interaction with other molecules through its silicon and nitrogen atoms. The compound can form stable complexes with various metal ions, which can then participate in catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
- Silanediamine, N,N,N’,N’-tetramethyl-1-methyl-
- Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl-
- Silanediamine, N,N’,1,1-tetramethyl-N,N’-bis(trimethylsilyl)-
Comparison: Silanediamine, N,N’,1,1-tetramethyl- is unique due to its specific substitution pattern on the nitrogen atoms. This gives it distinct chemical properties compared to other silanediamines. For example, the presence of methyl groups on the nitrogen atoms can influence its reactivity and stability, making it suitable for specific applications in chemistry and industry.
Eigenschaften
CAS-Nummer |
10519-99-0 |
|---|---|
Molekularformel |
C4H14N2Si |
Molekulargewicht |
118.25 g/mol |
IUPAC-Name |
N-[dimethyl(methylamino)silyl]methanamine |
InChI |
InChI=1S/C4H14N2Si/c1-5-7(3,4)6-2/h5-6H,1-4H3 |
InChI-Schlüssel |
INRSGFWUIBYFGX-UHFFFAOYSA-N |
Kanonische SMILES |
CN[Si](C)(C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


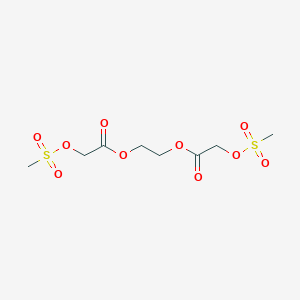
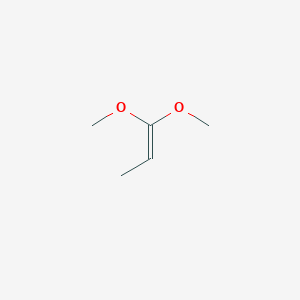
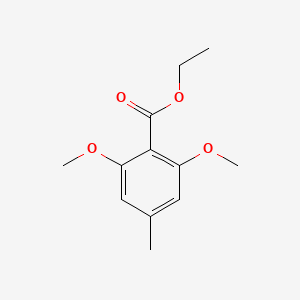
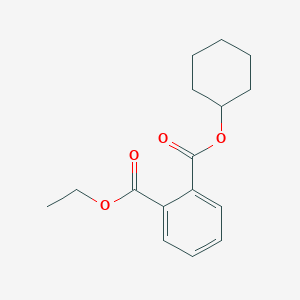
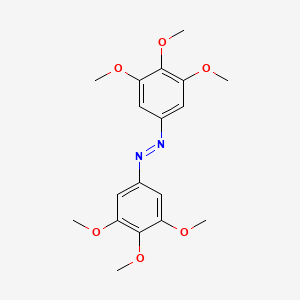
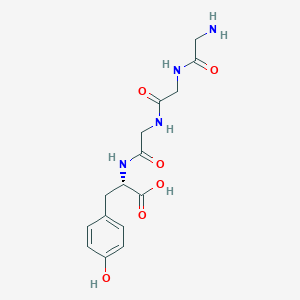

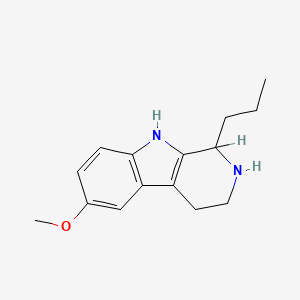

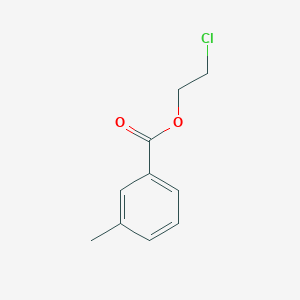

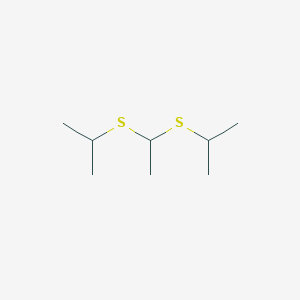
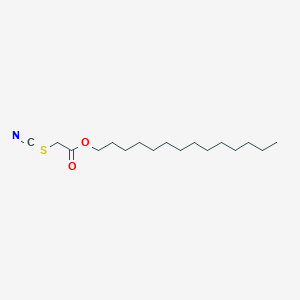
![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
